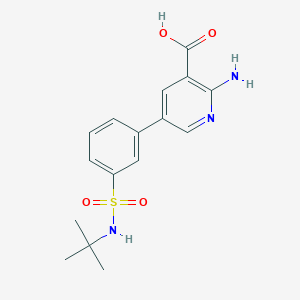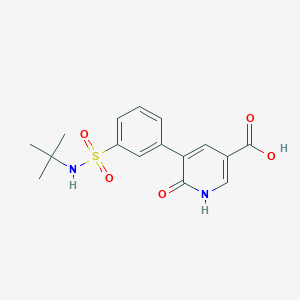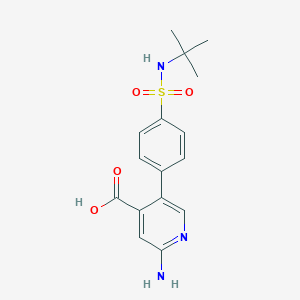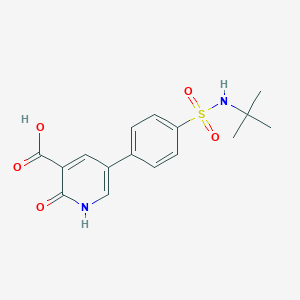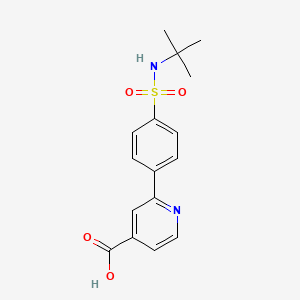
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid (2-BSI) is an important intermediate in the synthesis of various organic compounds. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. It has a melting point of about 130°C and a boiling point of about 300°C. 2-BSI is an important intermediate for the synthesis of a variety of compounds, including antibiotics, anti-inflammatory drugs, and other pharmaceuticals.
Applications De Recherche Scientifique
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of protein-protein interactions, and the study of enzyme kinetics. It has also been used in the synthesis of antibiotics, anti-inflammatory drugs, and other pharmaceuticals.
Mécanisme D'action
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds. It acts as a catalyst for the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in scientific research to study the biochemical and physiological effects of various compounds. It has been used to study the effects of antibiotics, anti-inflammatory drugs, and other pharmaceuticals on the human body. It has also been used to study the effects of various proteins and enzymes on cell function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in laboratory experiments is its high purity (95%). Its solubility in water and other organic solvents makes it easy to use in a variety of experiments. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds, and it is not suitable for use as a drug or a therapeutic agent.
Orientations Futures
In the future, 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% may be used to study the effects of various proteins and enzymes on cell function and metabolism. It may also be used in the synthesis of new antibiotics, anti-inflammatory drugs, and other pharmaceuticals. Additionally, it may be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, it may be used in the development of new biosensors and diagnostic tools.
Méthodes De Synthèse
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours. The product is a white crystalline solid that is soluble in water and other organic solvents.
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)14-10-12(15(19)20)8-9-17-14/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCVOWSJAFBMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

